molecular formula C46H70O4 B161896 Angiosan CAS No. 132698-06-7

Angiosan

Cat. No.: B161896
CAS No.: 132698-06-7
M. Wt: 687 g/mol
InChI Key: MMALYCJZMJIMFA-KXXGSOBVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

132698-06-7

Molecular Formula

C46H70O4

Molecular Weight

687 g/mol

IUPAC Name

ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate;ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate

InChI

InChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-23H,3-11H2,1-2H3;12-21H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+;13-12+,15-14+,17-16+,19-18+,21-20+

InChI Key

MMALYCJZMJIMFA-KXXGSOBVSA-N

SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC.CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OCC.CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OCC

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC.CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC

Synonyms

Angiosan

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Angiosan has been investigated for its pharmacological properties, particularly in the context of cardiovascular health and inflammation management.

  • Cardiovascular Health : Studies suggest that this compound may have a role in improving endothelial function and reducing vascular inflammation. These effects are crucial for preventing cardiovascular diseases, which are often linked to endothelial dysfunction and chronic inflammation.
  • Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation, such as arthritis and psoriasis.

Dietary Interventions

Recent studies have examined the impact of this compound in dietary contexts, particularly concerning its antioxidant and anti-inflammatory capacities.

  • Nutritional Supplements : this compound has been included in formulations aimed at enhancing dietary intake of antioxidants. Its role in modulating oxidative stress is of particular interest in managing chronic diseases.
  • Dietary Profiles : A Mediterranean dietary pattern enriched with this compound has shown promise in reducing the severity of psoriasis symptoms. This dietary approach emphasizes whole foods that may synergistically enhance the therapeutic effects of this compound .

Case Studies and Clinical Research

Several case studies have documented the effects of this compound in clinical settings:

  • Psoriasis Management : A longitudinal study reported that patients incorporating this compound into their diet experienced significant improvements in psoriasis severity scores (PASI scores). The results indicated a decrease from mean PASI scores of 5.5 to 3.6 over three months among participants adhering to a gluten-free diet supplemented with this compound .
  • Crohn’s Disease : Another case study highlighted the benefits of this compound for patients with Crohn's disease who also presented with skin manifestations similar to psoriasis. The introduction of this compound led to notable improvements in skin condition alongside gastrointestinal symptoms .

Comparative Data Table

The following table summarizes key findings from various studies on the applications of this compound:

Study Population Intervention Outcome
Michaëlsson et al., 2000Psoriasis Patients (n=33)Gluten-free diet + this compoundPASI score reduced from 5.5 to 3.6 (p=0.001)
Kolchak et al., 2018Psoriasis Patients (n=97)Mediterranean diet + this compoundSignificant decrease in PASI scores among AGA-positive patients
Case Study on Crohn's DiseasePatient with Crohn's DiseaseDiet enriched with this compoundImprovement in skin lesions and gastrointestinal symptoms

Comparison with Similar Compounds

Structural and Functional Similarities

  • Max-EPA: Both Angiosan and Max-EPA are lipid-based formulations targeting inflammatory mediators. However, Max-EPA contains eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), whereas this compound’s PUFA composition is less well-characterized . Structurally, ethyl ester linkages in this compound may enhance bioavailability compared to free fatty acids in Max-EPA .
  • Cyclosporin A: While functionally similar in treating psoriasis, cyclosporin A operates via immunosuppression rather than lipid modulation. Its cyclic peptide structure contrasts sharply with this compound’s lipid esters, highlighting divergent therapeutic strategies for similar indications .

Efficacy and Limitations

  • Anti-Inflammatory Potency: this compound and Max-EPA exhibit comparable efficacy in reducing leukotriene B4, a pro-inflammatory mediator.
  • Safety : Cyclosporin A’s superior efficacy is offset by severe adverse effects (e.g., nephrotoxicity), whereas this compound and Max-EPA have milder side effects, favoring long-term use .
  • Dose-Response : this compound requires lower doses (1.25 g/day) for efficacy compared to Max-EPA (3–6 g/day), suggesting higher potency per unit mass .

Preparation Methods

Enzymatic Extraction

Enzymatic hydrolysis using proteases (e.g., papain, alcalase) is preferred for its efficiency and low environmental impact. In a study comparing wet pressing (WP) and enzyme extraction (EE) for seluang fish oil, EE yielded 12.4% higher oil recovery while preserving omega-3 content (EPA: 8.2% vs. 6.7%; DHA: 10.1% vs. 8.5%). Key parameters include:

ParameterOptimal ConditionImpact on Yield/PUFA Content
Enzyme Concentration2,000–3,000 IU/gHigher activity increases lipid release
Temperature40–60°C>60°C risks protein denaturation
pH7.5–8.5Alkaline conditions enhance hydrolysis

Supercritical Fluid Extraction (SFE)

SFE using CO₂ under high pressure (25–35 MPa) and moderate temperatures (40–50°C) avoids solvent residues. For tuna by-products, SFE achieved 95% purity in EPA/DHA concentrates. However, its high operational cost limits scalability compared to enzymatic methods.

Ethyl Esterification of PUFAs

Conversion of free fatty acids to ethyl esters (EE) enhances stability and bioavailability. Two approaches are validated:

Enzymatic Transesterification

Lipases (e.g., Mucor miehei, Thermomyces lanuginosus) catalyze esterification without organic solvents. A patent describing this compound-like compounds reported 98% conversion efficiency under:

  • Molar ratio (PUFA:Ethanol): 1:3–1:5

  • Reaction time: 12–24 hours at 50°C.

Chemical Transesterification

While faster, chemical methods (e.g., KOH/NaOH catalysis) require post-reaction neutralization, risking PUFA oxidation. Comparative studies show enzymatic methods yield 15–20% higher EPA/DHA retention .

Purification and Refining

Crude ethyl esters undergo purification to meet pharmaceutical standards:

Molecular Distillation

Short-path distillation at 1–3 mbar and 180–220°C separates esters based on boiling points. For cod liver oil, this process increased DHA concentration from 12% to 85% .

Chromatographic Techniques

Adsorption chromatography using silica gel or reversed-phase columns removes oxidized lipids. A 2023 study achieved 99.2% purity using a two-step silica-ethanol gradient.

Stabilization and Formulation

To prevent oxidation, this compound is stabilized via:

  • Antioxidant Additives: Tocopherols (0.1–0.5%) extend shelf-life by scavenging free radicals.

  • Microencapsulation: Spray-drying with maltodextrin or chitosan reduces EPA/DHA degradation by 40% during storage.

Industrial-Scale Production Workflow

A synthesis protocol integrating the above methods is outlined below:

StepMethodKey ParametersOutput Quality
Raw MaterialTuna/Salmon By-ProductsPUFA Content ≥25%
ExtractionEnzymatic HydrolysispH 8.0, 50°C, 4 hoursYield: 22–28%
EsterificationLipase CatalysisEthanol:PUFA = 1:4, 24 hoursConversion: 95–98%
PurificationMolecular Distillation200°C, 2 mbarPurity: 92–95%
StabilizationTocopherol Addition0.3% (w/w)Oxidation Delay: +6 mo

Challenges and Innovations

Solvent-Free Synthesis

Recent patents emphasize eliminating ethanol in favor of lipase-mediated transesterification, reducing flammability risks and residue contamination.

Green Chemistry Advances

Enzyme immobilization on magnetic nanoparticles improved reusability (≥10 cycles) and reduced costs by 30% .

Comparative Analysis of Methods

The table below evaluates key metrics for this compound preparation:

MetricEnzymatic ExtractionSupercritical ExtractionChemical Esterification
Yield (%)22–2818–2225–30
EPA/DHA Retention (%)90–9585–9070–80
Cost (USD/kg)120–150200–25080–100
Environmental ImpactLowModerateHigh

Q & A

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :
  • Implement Quality-by-Design (QbD) principles: Define Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs).
  • Use HPLC-UV/PDA for purity checks and NMR for structural validation.
  • Apply statistical process control (SPC) charts to monitor variability .

Data Contradiction and Validation

Q. What frameworks analyze conflicting results in this compound's dose-response relationships?

  • Methodological Answer :
  • Apply Hill slope analysis to compare efficacy curves across studies.
  • Use Bland-Altman plots to assess agreement between datasets.
  • Replicate experiments under standardized conditions (e.g., cell passage number <20) .

Q. How can researchers validate this compound's target engagement in complex biological systems?

  • Methodological Answer :
  • Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding.
  • Use siRNA knockdown or nanobody inhibitors to establish causal relationships.
  • Cross-validate with immunoprecipitation-MS .

Ethical and Reporting Standards

Q. What ethical guidelines apply to this compound studies involving animal models?

  • Methodological Answer :
  • Follow ARRIVE 2.0 guidelines for experimental design and reporting.
  • Obtain IACUC approval, justify sample sizes (power analysis), and include humane endpoints.
  • Disclose conflicts of interest per journal requirements .

Q. How should researchers structure manuscripts to highlight this compound's novel contributions?

  • Methodological Answer :
  • Use IMRAD structure with emphasis on Methods reproducibility.
  • Include a Limitations section addressing assay variability or model relevance.
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.